

Cinoxacin in vitro activity compared to oxolinic acid

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Compound Focus: Cinoxacin

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In-vitro Activity Comparison

The table below summarizes key comparative data on the in-vitro antibacterial activity of **cinoxacin** and oxolinic acid.

Aspect	Cinoxacin	Oxolinic Acid
General Antibacterial Spectrum	Active against most aerobic gram-negative bacilli; poor activity against gram-positive bacteria and <i>Pseudomonas aeruginosa</i> [1]	Active against gram-negative bacilli; generally more potent than older quinolones like nalidixic acid [2]
Comparative Potency (vs. other quinolones)	Less potent than norfloxacin and ciprofloxacin [3]	Less potent than norfloxacin and ciprofloxacin; more potent than nalidixic acid [3]
Direct MIC Comparison (E. coli)	In one study, 100% of 5,994 <i>E. coli</i> isolates were inhibited by ≤ 2.0 $\mu\text{g/ml}$ [3]	In the same study, 98.2% of 5,994 <i>E. coli</i> isolates were inhibited by ≤ 1.0 $\mu\text{g/ml}$ [3]

Aspect	Cinoxacin	Oxolinic Acid
Cross-Resistance	Demonstrates cross-resistance with nalidixic acid, oxolinic acid, and fluoroquinolones [4]	Demonstrates cross-resistance with nalidixic acid, cinoxacin, and fluoroquinolones [4]

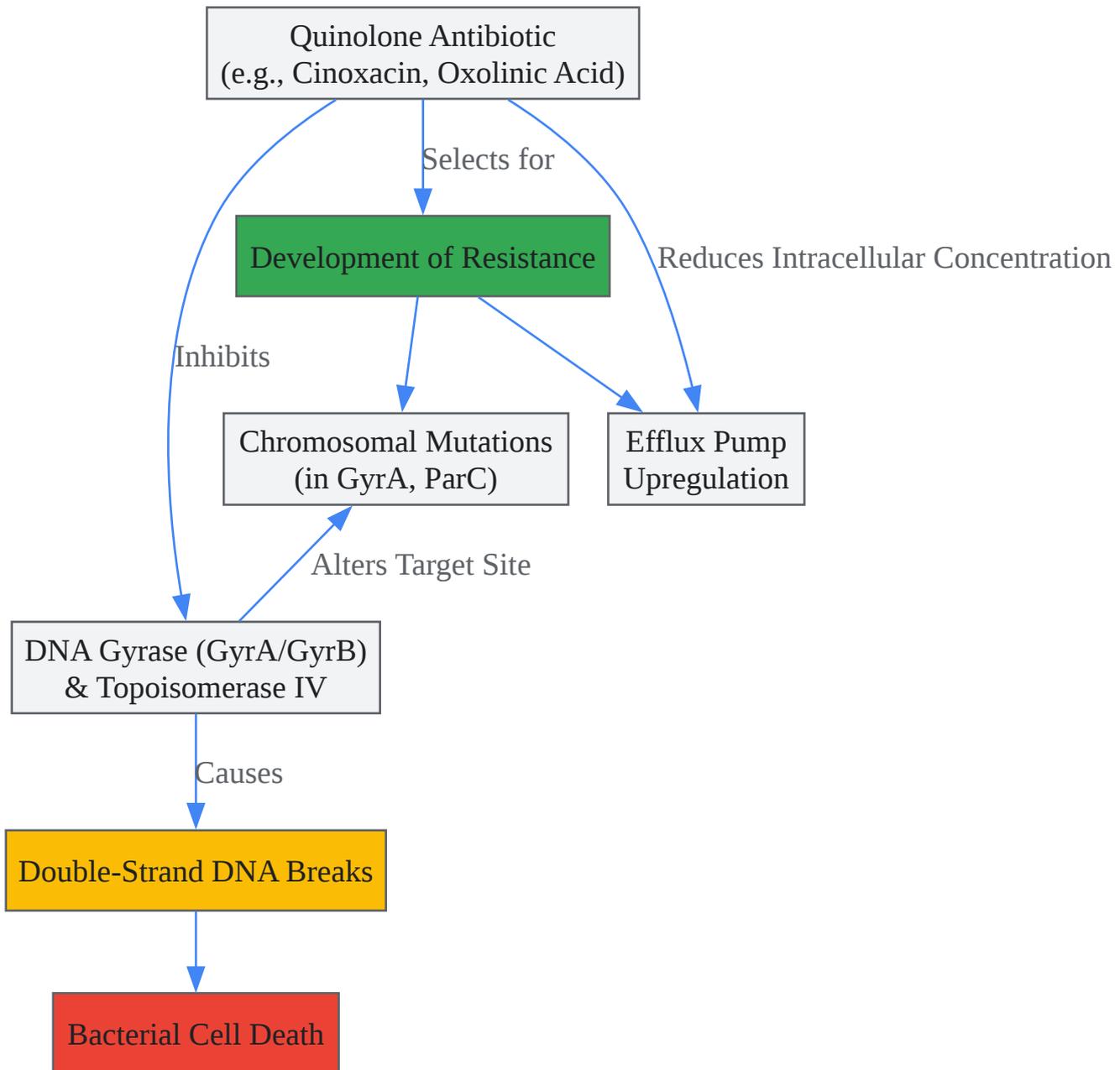
Experimental Protocols from Cited Studies

The comparative data is derived from standardized in-vitro methodologies. Here are the experimental details from the key studies:

- **For the 1984 Comparative Study [3]:** The Minimum Inhibitory Concentration (MIC) was determined using an **agar dilution method**. Mueller-Hinton agar was employed, and an inoculum of approximately **10⁴ colony-forming units (CFU)** was applied via a spot-replicating device. The MIC was defined as the lowest drug concentration that prevented visible growth after incubation at **35°C for 18 hours**.
- **For the 1975 Cinoxacin Study [1]:** This study also used the **agar-dilution method** to determine MICs. The inoculum size used was **10⁴ to 10⁵ bacteria**, and the results were correlated with disk diffusion testing using a **30 µg cinoxacin disk**.
- **For the Cross-Resistance Study [4]:** Resistance was developed in vitro through **serial passage** of six gram-negative bacilli on drug-containing agar. This method involved repeatedly transferring bacterial cultures to media containing sub-inhibitory concentrations of the drug to select for resistant populations.

Mechanism of Action and Resistance

Cinoxacin and oxolinic acid share a common mechanism of action and resistance pathways with other quinolone antibiotics.



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The diagram above illustrates the shared pathway. These drugs primarily inhibit bacterial **DNA gyrase (topoisomerase II)**, an enzyme essential for supercoiling bacterial DNA. This inhibition leads to double-strand DNA breaks and ultimately bacterial cell death [5]. Resistance arises from chromosomal mutations in the target enzymes (e.g., in *gyrA*), particularly in the Quinolone Resistance Determining Region (QRDR), or from the upregulation of efflux pumps [5] [4]. A critical finding is that exposure to one quinolone can select for populations resistant to others, demonstrating significant **cross-resistance** within this drug class [4].

Key Comparative Insights

- **Oxolinic acid shows greater potency** against *E. coli* compared to **cinoxacin**, as a lower concentration (1.0 µg/ml vs. 2.0 µg/ml) was sufficient to inhibit the vast majority of clinical isolates in a large-scale study [3].
- Both are considered **first-generation quinolones** and are significantly less potent than the fluoroquinolones (e.g., ciprofloxacin, norfloxacin) that were developed later [3].
- The **potential for cross-resistance** is high. Bacteria selected for resistance to one quinolone, including **cinoxacin** or oxolinic acid, will likely show decreased susceptibility to others [4]. Recent research on flumequine, a related veterinary quinolone, confirms that these agents select for identical resistance mutations (e.g., S83L in GyrA) as fluoroquinolones [5].

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